N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide
Description
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Properties
IUPAC Name |
N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-16-12-13-20(30-2)21-22(16)31-24(25-21)26(15-17-8-5-4-6-9-17)23(27)18-10-7-11-19(14-18)32(3,28)29/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOQMAPOLQCKET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of nerve impulses by breaking down acetylcholine.
Mode of Action
Compounds with similar structures have been reported to exhibit uncompetitive and selective inhibition against ache. This suggests that the compound may bind to the enzyme-substrate complex, preventing the breakdown of acetylcholine and prolonging its action.
Biological Activity
N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound with notable biological activities. This compound, characterized by its unique thiazole moiety and various functional groups, has been the subject of various studies examining its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.57 g/mol. The structure includes a benzamide core, a thiazole ring, and a methylsulfonyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O4S |
| Molecular Weight | 466.57 g/mol |
| CAS Number | 899964-04-6 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole rings. The thiazole moiety is known for its ability to interact with various biological targets, contributing to cytotoxic effects against cancer cells. For instance, compounds similar to this compound have demonstrated significant activity against several cancer cell lines, including:
- Jurkat Cells : Exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
- HT-29 Cells : Displayed effective antiproliferative properties in vitro, with structure-activity relationship (SAR) studies indicating that electron-donating groups enhance efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thiazole derivatives have been reported to possess moderate to strong antibacterial activity against various pathogens. For example:
- Staphylococcus aureus : Compounds with similar structures exhibited minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- E. coli : The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial activity.
The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through disruption of cellular processes. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may lead to significant biological effects .
Study 1: Antitumor Efficacy
A study conducted on various thiazole derivatives, including this compound, revealed that these compounds could significantly reduce cell viability in tumor cell lines. The results indicated that the methyl group at position 4 of the phenyl ring enhances cytotoxicity .
Study 2: Antimicrobial Testing
In another investigation, several thiazole derivatives were synthesized and tested against common bacterial strains. The results showed that compounds with similar structures had MIC values as low as 6.25 µg/mL against Staphylococcus epidermidis, suggesting a strong potential for development into antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
